molecular formula C12H8O4S B1244748 trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid

trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid

Cat. No. B1244748
M. Wt: 248.26 g/mol
InChI Key: CSURGFUIIZATMZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid is a 2-oxo monocarboxylic acid that is 2-oxobut-3-enoic acid in which one of the methyl hydrogens is substituted by a 3-hydroxy-1-benzothiophen-2-yl group. It is a 2-oxo monocarboxylic acid and a member of 1-benzothiophenes. It is a conjugate acid of a 4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoate.

Scientific Research Applications

Neuroprotective Agent Synthesis

One notable application of compounds related to trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid is in the development of neuroprotective agents. A study by Drysdale et al. (2000) demonstrates the synthesis and structure-activity relationship of similar compounds as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors have potential in treating neurological disorders by preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxin, in human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).

Antibacterial Heterocyclic Compounds

The synthesis of novel heterocyclic compounds with potential antibacterial activities from related 4-oxobut-2-enoic acids is another application. Research by El-Hashash et al. (2015) involves the preparation of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, which are synthesized by reacting 4-oxobut-2-enoic acid with various compounds under Aza–Michael addition conditions. These compounds exhibit potential for antibacterial applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Anti-inflammatory and Analgesic Applications

A series of substituted 4-aryl-4-oxobut-2-enoic acids and their derivatives have been studied for their anti-inflammatory, analgesic, and antimicrobial activities. Pulina et al. (2009) reported the synthesis of these compounds, highlighting their moderate activity in these areas, indicating their potential in the development of new pharmaceuticals (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Synthesis of Biologically Active Compounds

Compounds related to 4-oxobut-2-enoic acid are also used as building blocks in the synthesis of biologically active compounds. Tolstoluzhsky et al. (2008) developed an efficient protocol for synthesizing these building blocks, combining microwave assistance and ytterbium triflate catalyst. This method allows for the fast preparation of target acids from different aromatic ketones, indicating a versatile application in pharmaceutical synthesis (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).

Environmental Degradation Studies

Interestingly, a study by Seo (2012) on Mycobacterium aromativorans JS19b1T demonstrated the degradation of dibenzothiophene (DBT), a sulfur heterocycle, through various metabolic pathways. This includes the formation of trans-4-(3-hydroxybenzo[b]thiophen-2-yl)-2-oxobut-3-enoic acid as a ring cleavage product, providing insights into bacterial degradation of aromatic compounds and potential environmental applications (Seo, 2012).

properties

Product Name

trans-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid

Molecular Formula

C12H8O4S

Molecular Weight

248.26 g/mol

IUPAC Name

(E)-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H8O4S/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5+

InChI Key

CSURGFUIIZATMZ-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=C/C(=O)C(=O)O)O

SMILES

C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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